Murideoxycholate

Description

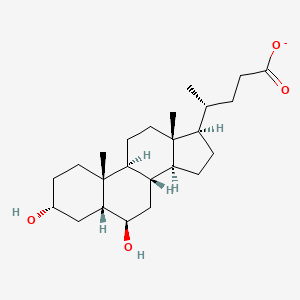

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H39O4- |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21-,23-,24-/m1/s1 |

InChI Key |

DGABKXLVXPYZII-PLYQRAMGSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Endogenous Formation and Biosynthesis of Murideoxycholate

Murideoxycholate as a Secondary Bile Acid Formed in Mammalian Systems

This compound (MDCA) is classified as a secondary bile acid. avantiresearch.com Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver directly from cholesterol. nih.govwikipedia.org When these primary bile acids are secreted into the intestine, they can be chemically modified by gut bacteria into secondary bile acids. wikipedia.org this compound is produced from its precursors, α-muricholic acid and β-muricholic acid, through such microbial action. avantiresearch.com It is a prominent bile acid in mice but is found in only low concentrations in humans. avantiresearch.com In rodents, a significant amount of chenodeoxycholic acid is converted to muricholic acids through 6β-hydroxylation, a step not typically observed in humans. nih.gov

Hepatic Biotransformation Pathways Leading to this compound Formation

The liver is the central organ for bile acid synthesis and biotransformation, a process involving a series of enzymatic reactions to convert compounds into more water-soluble forms for excretion. longdom.orgmdpi.com

A key step in the formation of muricholic acids, the precursors to this compound in rodents, is 6β-hydroxylation. nih.govwikipedia.org This reaction introduces a hydroxyl group at the 6β position of the steroid nucleus. ebi.ac.uk In mice, a substantial portion of chenodeoxycholic acid is converted into α-muricholic acid and β-muricholic acid. nih.gov This hydroxylation step increases the solubility of the bile acid. nih.govresearchgate.net While rodents readily perform 6β-hydroxylation, other species exhibit different hydroxylation patterns; for instance, pigs utilize 6α-hydroxylation to produce hyocholic acid. wikipedia.orgwikipedia.org

The cytochrome P450 (CYP) superfamily of enzymes is crucial for the metabolism of a wide array of endogenous and exogenous compounds, including bile acids. mdpi.comgenecards.org In mice, the formation of this compound from lithocholic acid involves hydroxylation catalyzed by Cyp3a/Cyp3a11 enzymes. ebi.ac.uk Studies in mice lacking the bile salt export pump (Bsep) have shown that hepatic lithocholic acid hydroxylation is catalyzed by these Cyp3a/Cyp3a11 enzymes, with murideoxycholic acid being a major metabolite. ebi.ac.uk In these mice, the accumulation of bile acids leads to the upregulation of hepatic Cyp3a11, which is a vital component of the detoxification pathway for expelling bile acids from hepatocytes. ebi.ac.uknih.gov

This compound as a Mouse and Human Metabolite

This compound is recognized as an endogenous metabolite in both mice and humans, although its prevalence differs significantly between the two species. ebi.ac.ukebi.ac.uk

In mice, this compound is a major bile acid, formed from the abundant muricholic acid precursors. avantiresearch.comaacrjournals.org Its synthesis is a key part of the bile acid detoxification pathway in this species. ebi.ac.uk

In humans, this compound is present in much lower concentrations. avantiresearch.com While it is an endogenous bile acid, its metabolic role is less prominent than in mice. avantiresearch.com When administered, it is absorbed and metabolized with a half-life of approximately 3.5 days. avantiresearch.com The difference in bile acid profiles between species highlights the distinct enzymatic pathways that have evolved. nih.govnih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound-Related Pathways

| Enzyme/Enzyme Family | Function | Species |

| Cytochrome P450 (CYP) Superfamily | Catalyzes oxidation of various compounds, including bile acids. mdpi.comfrontiersin.org | Mammals |

| Cyp3a/Cyp3a11 | Catalyzes hydroxylation of lithocholic acid to form murideoxycholic acid. ebi.ac.uk | Mouse |

| CYP2c70 | Catalyzes hydroxylation reactions forming muricholates. avantiresearch.com | Mouse |

Table 2: this compound Precursors and Related Bile Acids

| Compound | Classification | Relationship to this compound | Primary Species |

| Cholic Acid | Primary Bile Acid | - | Humans, Rodents nih.gov |

| Chenodeoxycholic Acid | Primary Bile Acid | Precursor to muricholic acids in rodents. nih.gov | Humans, Rodents nih.gov |

| α-Muricholic Acid | Primary Bile Acid (in mice) | Precursor to this compound. avantiresearch.com | Mouse nih.gov |

| β-Muricholic Acid | Primary Bile Acid (in mice) | Precursor to this compound. avantiresearch.com | Mouse nih.gov |

| Lithocholic Acid | Secondary Bile Acid | Substrate for Cyp3a/Cyp3a11 to form this compound. ebi.ac.uk | Humans, Rodents wikipedia.org |

Metabolic Pathways and Systemic Regulation Involving Murideoxycholate

Overview of Bile Acid Metabolism and Murideoxycholate Integration

Bile acids are steroid carboxylic acids derived from cholesterol in vertebrates. genome.jp The liver synthesizes primary bile acids, which in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA). genome.jpnih.govmdpi.com This synthesis is a major pathway for cholesterol catabolism. nih.govwikipedia.org The process involves multiple enzymatic steps and occurs across different cellular compartments, including the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes. nih.govmayocliniclabs.com Two main pathways are responsible for primary bile acid synthesis: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1). nih.govmdpi.com Before being secreted into the bile, these primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933), a process that increases their solubility. genome.jpnih.gov

Once secreted into the intestine, these conjugated primary bile acids are subjected to modification by the gut microbiota. mdpi.comfrontiersin.org Bacterial enzymes, such as bile salt hydrolases, deconjugate the bile acids. mdpi.com Subsequently, through processes like dehydroxylation, intestinal bacteria convert primary bile acids into secondary bile acids. wikipedia.orgkegg.jpgenome.jp For instance, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is converted to lithocholic acid in humans. kegg.jpgenome.jp

This compound is classified as a secondary bile acid. kegg.jpgenome.jp It is formed from the microbial 7α-dehydroxylation of β-muricholate. nih.gov The vast majority of bile acids, both primary and secondary, are reabsorbed in the ileum and colon and returned to the liver via the portal circulation. nih.govmdpi.com This process, known as enterohepatic circulation, is highly efficient, with about 95% of bile acids being recycled. nih.govwikipedia.org This recycling allows for a large amount of bile acids to be secreted into the intestine daily from a relatively small total bile acid pool. wikipedia.org this compound, as part of this pool, is integrated into this circulatory system, participating in the physiological functions of bile acids, which include facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. nih.govmayocliniclabs.com

Regulation of this compound Levels by Host Physiological States

Dietary components significantly influence the composition of the gut microbiota and, consequently, the metabolism of bile acids, including the production of secondary bile acids like this compound. nih.govnih.gov The intake of different macronutrients—fats, proteins, and carbohydrates—can alter the gut microbial community. nih.gov For example, high-fat diets have been shown to increase the levels of certain bacteria like Alistipes and Bacteroides while decreasing beneficial bacteria such as Faecalibacterium. nih.gov A Western dietary pattern, characterized by high fat and low fiber, can lead to gut dysbiosis, which is an imbalance in the gut microbial ecosystem. mdpi.com

Specific dietary interventions have demonstrated direct effects on this compound levels. In a mouse model, consumption of a diet supplemented with cooked beans led to a significant reduction in this compound (also known as 6β-hydroxylithocholate) in both the cecum and the liver. nih.gov This suggests that bean consumption may alter the microbial activities responsible for this compound formation, such as the 7α-dehydroxylation of β-muricholate. nih.gov

Nutrient deficiencies can profoundly impact metabolic pathways, including those governing bile acid profiles. nih.govifm.orgapsnet.org Micronutrient deficiencies, often termed "hidden hunger," can lead to a range of physiological impairments, including metabolic disorders. ifm.orgnih.gov Deficiencies in B vitamins are particularly relevant as they are crucial cofactors in many enzymatic reactions. nih.govwho.int

A key example is the impact of a methyl donor-deficient (MDD) diet, which lacks folate, choline, methionine, and vitamin B12. researchgate.netaacrjournals.orgproductshows.com These nutrients are central to one-carbon metabolism. tavernarakislab.gre-dmj.org Research in mouse models has shown that an MDD diet leads to significant changes in the bile acid pool. researchgate.net Specifically, the levels of several secondary bile acids are reduced, including a 2.6-fold decrease in this compound. researchgate.net This reduction suggests that the microbial synthesis of these secondary bile acids is inhibited under conditions of methyl donor deficiency. researchgate.net The study also observed reductions in other secondary bile acids like deoxycholate and the muricholates (alpha and beta). researchgate.net

| Secondary Bile Acid | Fold Change (Deficient Diet vs. Control) | Significance (P-value) |

|---|---|---|

| This compound | -2.6 | < 0.05 |

| Deoxycholate | -4.5 | < 0.05 |

| Taurodeoxycholate | -2.2 | < 0.01 |

| Alpha-muricholate | -3.8 | < 0.005 |

| Beta-muricholate | -2.2 | < 0.05 |

This table summarizes the significant reduction in various secondary bile acids in mice fed a methyl donor-deficient diet, as reported in scientific literature. researchgate.net

Interconnectedness of Bile Acid Metabolic Pathways with Broader Host Metabolism

Bile acid metabolism is not an isolated system; it is deeply interconnected with the host's broader metabolic network, influencing lipid, glucose, and energy homeostasis. nih.gov Bile acids act as signaling molecules that activate nuclear receptors and G protein-coupled receptors, thereby regulating genes involved in metabolism. nih.govmdpi.com

Folate-dependent one-carbon metabolism is a critical network of biochemical reactions that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. tavernarakislab.grmdpi.comnih.govwikipathways.org This pathway is essential for DNA synthesis, repair, and the epigenetic regulation of gene expression. nih.govwikipathways.org The key components of this pathway include the folate and methionine cycles. tavernarakislab.grmdpi.com

The link between bile acid metabolism and one-carbon metabolism is highlighted by studies on nutrient deficiencies. As previously noted, a diet deficient in methyl donors (folate, B12, methionine, choline) significantly alters the secondary bile acid profile, causing a marked decrease in this compound and other related compounds. researchgate.net This dietary deficiency leads to a dramatic increase in homocysteine and a decrease in methionine, indicating a disruption in the methionine cycle. aacrjournals.org This disruption impacts the availability of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including DNA methylation. nih.gov The alteration of the gut microbiome's metabolic output (secondary bile acids) in response to a systemic disruption of one-carbon metabolism demonstrates a clear interconnectedness between these pathways. researchgate.net

The primary function of bile acids is linked to lipid metabolism, specifically the emulsification and absorption of dietary fats and fat-soluble vitamins. mayocliniclabs.comwikipedia.orglibretexts.org Therefore, the bile acid pool composition, including this compound, directly influences the efficiency of fat digestion. mayocliniclabs.com Beyond this, bile acids are key regulators of lipid and energy homeostasis. nih.govnih.gov They can influence triglyceride levels and the synthesis of very low-density lipoproteins in the liver. nih.gov

The metabolic changes induced by a methyl donor-deficient diet, which reduces this compound, also extend to lipid metabolism. researchgate.net Studies have shown that such a diet generally decreases plasma metabolites related to fatty acid metabolism, including carnitine and acylcarnitines. researchgate.net This suggests a coordinated response between bile acid profiles and systemic lipid handling.

Interplay of Murideoxycholate with the Gut Microbiota

Role of Gut Microbiota in Secondary Bile Acid Biotransformation

The liver synthesizes primary bile acids from cholesterol. epfl.ch In rodents, these include cholic acid (CA), chenodeoxycholic acid (CDCA), and the muricholic acids (α-MCA and β-MCA). epfl.chwikipedia.org After conjugation with amino acids (primarily taurine (B1682933) in mice), these primary bile acids are secreted into the intestine to aid in lipid digestion. epfl.ch While the majority are reabsorbed in the ileum, a fraction escapes into the large intestine, where it becomes a substrate for the resident gut microbiota. nih.gov

The gut microbiota modifies these primary bile acids through a series of enzymatic reactions, leading to the formation of secondary bile acids. nih.govnih.gov The main microbial transformations include:

Deconjugation: The removal of the taurine or glycine (B1666218) conjugate, a necessary first step for many subsequent transformations, is carried out by bacterial bile salt hydrolases (BSH). nih.govfrontiersin.org

Dehydroxylation: The removal of hydroxyl groups, most notably at the C7 position (7α-dehydroxylation), which converts primary bile acids into their more hydrophobic secondary counterparts (e.g., cholic acid to deoxycholic acid). nih.govfrontiersin.org

Oxidation and Epimerization: The interconversion of hydroxyl groups between axial and equatorial positions (epimerization) or their oxidation to keto groups by hydroxysteroid dehydrogenases (HSDHs). nih.govresearchgate.net

These transformations collectively increase the chemical diversity of the bile acid pool, creating signaling molecules that were not produced by the host. epfl.ch This microbial diversification is essential, as different bile acids have varying affinities for host receptors, thereby modulating host metabolic and inflammatory pathways. epfl.ch

Mechanisms of Microbial Modulation of Murideoxycholate Levels

The formation of this compound from its primary precursors, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), is a multi-step process mediated by specific bacterial enzymes.

The conversion of primary bile acids like cholic acid and chenodeoxycholic acid into the major human secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), is catalyzed by the well-described multi-step 7α-dehydroxylation pathway, which is encoded by the bile acid-inducible (bai) gene cluster found in certain gut anaerobes, such as Clostridium scindens. researchgate.netnih.gov

The formation of this compound from muricholic acids also involves dehydroxylation. However, the process is more complex than the canonical 7α-dehydroxylation. The transformation of α-muricholic acid and β-muricholic acid to hyodeoxycholic acid (HDCA), an isomer of this compound, requires both 7α- or 7β-dehydroxylation and a 6β-epimerization reaction. nih.gov Research has shown that human-derived Clostridium scindens strains can, to a limited extent, 7-dehydroxylate murine bile acids, suggesting that the enzymatic machinery of the bai operon may be involved. researchgate.netnih.gov One study identified a specific bacterial strain, termed HDCA-1, isolated from rat intestinal microflora, capable of transforming muricholic acids into hyodeoxycholic acid. nih.gov This indicates that specialized bacteria possess the unique enzymatic pathways required for these specific transformations.

Epimerization, the alteration of the stereochemistry of hydroxyl groups, is a critical microbial activity that modulates the structure of muricholic acids before their potential conversion to this compound. The orientation of hydroxyl groups on the steroid nucleus significantly affects a bile acid's solubility and its binding affinity to host receptors.

The gut microbiota is known to catalyze the epimerization of the 6β-hydroxyl group of β-muricholic acid to form ω-muricholic acid, which has a 6α-hydroxyl group. wikipedia.orgnih.gov This conversion is a key step in murine secondary bile acid metabolism. Furthermore, the transformation of β-muricholic acid into hyodeoxycholic acid necessitates the epimerization of the 6β-hydroxy group. nih.gov These reactions are carried out by bacterial hydroxysteroid dehydrogenases (HSDHs), which facilitate the oxidation of a hydroxyl group to a keto group, followed by a stereospecific reduction to a hydroxyl group in a different orientation. This process highlights the importance of microbial epimerization in creating the specific precursors required for the downstream formation of diverse secondary bile acids, including isomers of this compound.

Impact of Microbiota Composition and Function on this compound Pool Dynamics

The composition of the gut microbial community profoundly dictates the dynamics of the bile acid pool, including the levels of this compound and its precursors. This is clearly demonstrated by comparing the bile acid profiles of germ-free (GF) mice with those of conventionally raised (CONV-R) mice.

GF mice, lacking a gut microbiota, have a bile acid pool dominated by taurine-conjugated primary bile acids, particularly tauro-β-muricholic acid (T-β-MCA). nih.gov In contrast, CONV-R mice exhibit a dramatic reduction in muricholic acids and a significant increase in a variety of secondary bile acids, which are the products of bacterial metabolism. nih.gov This demonstrates the essential role of the microbiota in the deconjugation and subsequent transformation of muricholic acids. The presence of specific bacteria, such as those belonging to the Clostridia class, is crucial for these conversions. nih.gov Dysbiosis, an imbalance in the gut microbial community, can therefore lead to significant alterations in the bile acid profile, potentially impacting host health. nih.govresearchgate.net For instance, a reduction in 7α-dehydroxylating bacteria can lead to an accumulation of primary bile acids at the expense of secondary bile acids. researchgate.net

| Bile Acid | Germ-Free (GF) Mice | Conventionally Raised (CONV-R) Mice | Primary Microbial Action |

|---|---|---|---|

| α-Muricholic Acid (α-MCA) | High | Low / Absent | Dehydroxylation, Epimerization |

| β-Muricholic Acid (β-MCA) | High | Low / Absent | Dehydroxylation, Epimerization |

| ω-Muricholic Acid | Absent | Present | Epimerization of β-MCA |

| This compound | Absent | Present | Dehydroxylation of MCAs |

Implications for the Gut-Bile Acid-Host Axis Research

The microbial metabolism of muricholic acids into secondary bile acids like this compound has significant implications for the gut-bile acid-host axis, a critical communication system that influences host metabolism and immunity. nih.gov

One of the most important findings is the role of muricholic acids as signaling molecules. Tauro-β-muricholic acid has been identified as a potent natural antagonist of the farnesoid X receptor (FXR). nih.gov FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. mdpi.com In the intestine, FXR activation by bile acids induces the expression of fibroblast growth factor 15 (FGF15, or FGF19 in humans), which signals to the liver to suppress bile acid synthesis. mdpi.com

Mechanistic Insights and Cellular Signaling Involving Murideoxycholate

Murideoxycholate as a Component within Bile Acid Receptor Networks

This compound is a key component of the bile acid pool in mice and is known to interact with these receptor systems. Different bile acids exhibit varying affinities and functional effects on their receptors, leading to a highly regulated and context-dependent signaling network. nih.gov For instance, some bile acids are potent activators (agonists) of FXR, while others can block its activation (antagonists).

Engagement with Nuclear Receptors (e.g., Farnesoid X Receptor, FXR) and Regulatory Feedback Loops

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that plays a central role in bile acid, lipid, and glucose metabolism. medchemexpress.comnih.gov When activated by a bile acid ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements in the promoter regions of target genes, thereby regulating their expression. medchemexpress.com

Research indicates that this compound, along with ursodeoxycholic acid (UDCA), can act as an antagonist of FXR. nih.gov This means that MDCA can bind to FXR but fails to induce the conformational change necessary for its full activation, thereby preventing or reducing the signaling cascade typically initiated by FXR agonists like chenodeoxycholic acid (CDCA). nih.govnih.gov This antagonistic activity is a key feature of MDCA's mechanism of action and distinguishes it from other bile acids that are strong FXR activators.

Given that this compound acts as an FXR antagonist, it can counter the effects of FXR agonists on this feedback loop. nih.gov By inhibiting FXR activation in the ileum, MDCA can lead to reduced expression and secretion of FGF15. This, in turn, can relieve the FGF15-mediated repression of CYP7A1 in the liver, potentially leading to an increase in bile acid synthesis. This positions MDCA as a potential positive feedback regulator of bile acid synthesis, a contrasting role to that of FXR agonists. nih.gov

Table 1: this compound's Interaction with the FXR-FGF15/19 Axis

| Molecule/Process | Role in the Pathway | Effect of this compound (as an FXR antagonist) |

| Farnesoid X Receptor (FXR) | Nuclear receptor activated by bile acids to regulate gene expression. medchemexpress.com | Antagonizes/Inhibits activation. nih.gov |

| Fibroblast Growth Factor 15 (FGF15) | Hormone produced in the intestine upon FXR activation; travels to the liver to suppress bile acid synthesis. mdpi.comd-nb.info | Decreases expression and secretion. |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis in the liver; its expression is repressed by FGF15. nih.gov | Expression is indirectly increased (de-repressed). |

| Overall Bile Acid Synthesis | Tightly controlled by the negative feedback of the FXR-FGF15 axis. nih.gov | Potentially increased due to disruption of negative feedback. |

Potential Influence on Cellular Processes and Gene Expression

The regulation of gene expression is a fundamental process by which cells control their structure and function. nih.govyoutube.com This regulation can occur at multiple levels, from the transcription of DNA into mRNA to the translation of mRNA into protein. youtube.com Epigenetic modifications, such as DNA methylation and histone modification, also play a crucial role by altering DNA accessibility and chromatin structure without changing the DNA sequence itself. wikipedia.org Transcription factors, like FXR, are key players in this process, binding to specific DNA regions to either activate or repress gene transcription. medchemexpress.comwikipedia.org

As an antagonist of the transcription factor FXR, this compound has the potential to influence the expression of a wide array of genes that are normally under FXR control. FXR is known to regulate genes involved not only in bile acid homeostasis but also in lipid and glucose metabolism, inflammation, and cell proliferation. medchemexpress.comnih.gov Therefore, by modulating FXR activity, MDCA can indirectly impact these critical cellular processes.

Apoptosis, or programmed cell death, is an essential physiological process for removing old, damaged, or unnecessary cells, thereby maintaining tissue homeostasis. researchgate.net It is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. researchgate.netnih.gov The Bcl-2 family of proteins are key regulators of the intrinsic pathway, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-XL). researchgate.netnih.gov

While direct studies on this compound's effect on apoptosis are limited, its role as an FXR antagonist provides a basis for potential modulation. FXR activation has been shown to have protective roles in some contexts, and its dysregulation can be associated with cell death pathways. The complex interplay between different bile acids and their receptors can influence cell survival and apoptosis. For instance, the accumulation of certain hydrophobic bile acids can be cytotoxic and induce apoptosis, while other bile acids may have protective effects. By altering the signaling balance of the bile acid receptor network, MDCA could indirectly influence the cellular susceptibility to apoptotic stimuli.

Inflammation is a protective biological response of the immune system to harmful stimuli, such as pathogens or damaged cells. nih.govyoutube.com The process involves a complex cascade of signaling pathways, including the NF-κB and MAPK pathways, which lead to the production of inflammatory mediators like cytokines and chemokines. nih.govanygenes.com These mediators recruit immune cells to the site of injury or infection to clear the stimulus and initiate tissue repair. nih.gov While acute inflammation is a necessary defense mechanism, chronic inflammation can contribute to a variety of diseases. nih.govnih.gov

The nuclear receptor FXR has been identified as a key negative regulator of intestinal and hepatic inflammation. nih.gov One of the primary anti-inflammatory mechanisms of FXR is the transrepression of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. nih.gov By antagonizing FXR, this compound may interfere with this anti-inflammatory function. This could potentially lead to a less suppressed, or more active, inflammatory state in tissues where FXR plays a significant role in quenching inflammation. The balance of different bile acids, with their varying effects on receptors like FXR and TGR5, is a critical factor in modulating the inflammatory tone in the gut and liver. nih.gov

Table 2: Summary of Potential Cellular Effects of this compound

| Cellular Process | Key Regulators | Potential Influence of this compound (via FXR Antagonism) |

| Gene Expression | Transcription factors (e.g., FXR), epigenetic modifications. youtube.comwikipedia.org | Alters the expression profile of FXR target genes. |

| Apoptosis | Caspases, Bcl-2 family proteins (Bax, Bcl-2). researchgate.netnih.gov | Indirectly influences apoptosis by modulating FXR-dependent cell survival signals. |

| Inflammation | NF-κB pathway, cytokines, chemokines. nih.govanygenes.com | May reduce the anti-inflammatory effects of FXR, potentially leading to increased inflammatory responses. |

Preclinical Investigations of Murideoxycholate in Animal Models

Applications of Animal Models in Murideoxycholate Research

Murine Models for Studying this compound Biosynthesis and Metabolism

Mice are the most commonly used animal models for investigating bile acid metabolism. biorxiv.org However, there are significant differences in the bile acid composition between mice and humans. nih.gov In humans, the primary bile acids are cholic acid and chenodeoxycholic acid. In mice, while cholic acid is also a primary bile acid, chenodeoxycholic acid is largely converted to α- and β-muricholic acids through 6β-hydroxylation. biorxiv.orgnih.gov this compound is a secondary bile acid in mice, formed from the 7-dehydroxylation of muricholic acid by gut bacteria.

The enzyme responsible for the 6-hydroxylation of chenodeoxycholic acid in mice has been identified as cytochrome P450 2c70 (CYP2C70). nih.gov The development of genetically engineered mouse models, such as Cyp2c70 knockout mice, has been a significant advancement. These mice lack the ability to synthesize muricholic acids, resulting in a bile acid profile that is more similar to humans. nih.gov These "humanized" mouse models are valuable for studying the effects of different bile acid compositions on metabolic pathways and disease development. ghdiscoverycollaboratory.org

Furthermore, computational physiologically-based pharmacokinetic (PBPK) models have been developed to simulate murine bile acid metabolism. biorxiv.org These models incorporate data on synthesis, conjugation, microbial transformations, and circulation of various bile acids, including this compound. biorxiv.org By integrating experimental data from murine studies, these models can help to elucidate the complex dynamics of bile acid metabolism and the specific role of this compound. biorxiv.org

Key Murine Models in this compound Research

| Model Type | Description | Relevance to this compound Research |

|---|---|---|

| Wild-type Mice | Standard laboratory mice (e.g., C57BL/6) with a natural bile acid profile rich in muricholic acids. | Allows for the study of this compound as a natural component of the murine bile acid pool. |

| Cyp2c70 Knockout Mice | Genetically engineered mice lacking the enzyme for muricholic acid synthesis. | Creates a "human-like" bile acid profile, enabling comparative studies on the functional roles of this compound versus other bile acids. nih.gov |

| Germ-Free Mice | Mice raised in a sterile environment, lacking gut microbiota. | Essential for studying the role of gut bacteria in the conversion of muricholic acid to this compound. |

Rat Models for Investigating this compound in Metabolic Perturbations

Rat models are also widely used in metabolic research and offer certain advantages, such as a larger size for surgical manipulations and sample collection. veterinaryworld.org Various rat models of metabolic syndrome, obesity, and diabetes have been developed, either through genetic modification or diet induction. veterinaryworld.orgnih.gov These models are valuable for investigating how the bile acid pool, including this compound, is altered in states of metabolic dysregulation and how these changes contribute to the pathophysiology of the disease. plos.org

For example, the Zucker diabetic fatty (ZDF) rat is a genetic model that spontaneously develops obesity, insulin (B600854) resistance, and hyperlipidemia. nih.govbiomere.com Studies using such models can help to determine if changes in this compound levels are a cause or a consequence of metabolic disease. Diet-induced obesity (DIO) models, where rats are fed a high-fat or high-sucrose diet, are also common and can mimic the metabolic syndrome seen in humans. veterinaryworld.orgplos.org

Role of this compound in Disease Progression in Preclinical Models

Preclinical animal models have been crucial for elucidating the potential role of this compound in the progression of various diseases, from cancer to metabolic and liver disorders.

This compound in Experimental Models of Colorectal Carcinogenesis

Animal models are fundamental to understanding the mechanisms of colorectal cancer (CRC) development. scielo.brmdpi.com Chemically induced models, using agents like azoxymethane (B1215336) (AOM) and 1,2-dimethylhydrazine (B38074) (DMH), are frequently employed to induce tumors in the colon of rodents. scielo.brnih.gov These models are valuable for studying how different factors, including bile acids, can influence the initiation and promotion of CRC. carcinogenesis.com

The role of secondary bile acids in colorectal carcinogenesis is an area of active investigation. While some secondary bile acids are considered pro-carcinogenic, the specific effects of this compound are less clear. Given that this compound is a prominent secondary bile acid in the murine gut, understanding its impact in these CRC models is of significant interest.

Commonly Used Rodent Models for Colorectal Carcinogenesis

| Model | Induction Method | Key Characteristics |

|---|---|---|

| AOM/DSS Model | Administration of azoxymethane (AOM) followed by dextran (B179266) sodium sulfate (B86663) (DSS) in drinking water. | Induces colitis-associated colorectal cancer, mimicking the progression from inflammation to dysplasia and carcinoma. nih.gov |

| DMH Model | Injections of 1,2-dimethylhydrazine (DMH). | A pro-carcinogen that is metabolized in the liver and transported to the colon, where it induces tumor formation. scielo.br |

| Genetically Engineered Models (e.g., ApcMin/+ mice) | Spontaneous tumor development due to genetic mutations (e.g., in the Apc gene). | Models familial adenomatous polyposis and allows for the study of genetic and environmental interactions in CRC. carcinogenesis.com |

This compound in Animal Models of Metabolic Dysregulation (e.g., MASLD, Obesity)

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a growing global health issue often associated with obesity and type 2 diabetes. nih.govjomes.org Animal models that replicate the features of human MASLD are essential for developing effective therapies. nih.govmdpi.com These models typically involve genetic modifications or specialized diets, such as high-fat, high-cholesterol, or high-fructose diets, to induce obesity, insulin resistance, and liver steatosis. nih.govnih.gov

Bile acids are increasingly recognized as key signaling molecules in the regulation of lipid and glucose metabolism. Alterations in the bile acid pool have been observed in both patients and animal models of MASLD. Investigating the specific changes in this compound levels in these models can help to understand its potential contribution to the pathogenesis of metabolic dysregulation. For instance, studies in diet-induced obese mice can reveal correlations between this compound concentrations and the severity of hepatic steatosis or insulin resistance. uzh.ch

This compound and Cholestatic Conditions in Animal Models

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of bile acids in the liver, which can cause liver damage. nih.gov Animal models of cholestasis are critical for understanding the mechanisms of liver injury and for testing potential therapeutic interventions. aasld.org These models can be created surgically, for example, through bile duct ligation (BDL), or chemically, using compounds like alpha-naphthylisothiocyanate (ANIT). miloa.eufrontiersin.org

In the context of cholestasis, the hydroxylation of hydrophobic bile acids to more hydrophilic forms is considered a protective mechanism. The formation of this compound, a relatively hydrophilic bile acid, from more hydrophobic precursors in mice could play a hepatoprotective role during cholestasis. miloa.eu Studies in animal models of cholestasis have shown that the expression of transporters involved in bile acid uptake and efflux is altered, which can affect the intrahepatic concentration of different bile acids, including this compound. miloa.eufrontiersin.org

Methodological Approaches in Preclinical this compound Studies

Preclinical research into this compound relies on sophisticated animal models to investigate its metabolic pathways and physiological effects. Methodological approaches are primarily centered on creating conditions that stimulate the production of this unique bile acid, allowing for detailed study. These methods include specific dietary challenges and the use of genetically modified animal models that mimic certain aspects of human liver diseases.

Dietary Intervention Studies in Animal Models

Dietary intervention is a fundamental technique used in preclinical studies to investigate the adaptive metabolic pathways of bile acid synthesis and detoxification. In the context of this compound research, these studies often involve feeding animal models specific diets enriched with certain bile acids to challenge the liver's metabolic capacity and induce the production of alternative, often more hydrophilic, bile acids.

A key example of this approach involves feeding a cholic acid (CA)-enriched diet to animal models, particularly those with a predisposition to cholestasis. nih.gov This method is designed to overload the normal bile acid metabolic pathways, thereby activating alternative detoxification routes. In studies using mice with an inactivated Bile Salt Export Pump (Bsep), feeding a CA-enriched diet has been shown to significantly alter the expression of hepatic enzymes involved in bile acid metabolism. nih.gov This dietary challenge creates a model to study how the liver copes with bile acid overload and the specific role of this compound in this process.

Research findings indicate that such dietary interventions can profoundly impact the liver's enzymatic machinery. For instance, in genetically modified mice, a CA-supplemented diet has been observed to increase the protein levels and activity of several key cytochrome P450 enzymes. nih.gov

Table 1: Effects of Cholic Acid (CA)-Enriched Diet on Hepatic Enzyme Expression in Bsep (-/-) Mice

| Enzyme/Protein | Observed Effect of CA Feeding | Related Function | Citation |

|---|---|---|---|

| Cyp3a11 | Increased protein levels and activity | Testosterone hydroxylation, Lithocholic acid hydroxylation | nih.gov |

| Cyp2b10 | Increased protein levels and activity | Benzyloxyresorufin O-debenzylation | nih.gov |

| Cyp2c29 | Elevated protein levels | Not specified | nih.gov |

| mEH | Elevated protein levels | Microsomal epoxide hydrolase activity | nih.gov |

These findings from dietary intervention studies are crucial for understanding how the liver adapts to cholestatic stress by upregulating specific detoxification pathways, including the one that leads to the formation of this compound.

Genetic Manipulation in Animal Models (e.g., Bile Salt Export Pump (Bsep) Inactivation)

Genetic manipulation in animal models, particularly the inactivation or "knockout" of specific genes, is a powerful tool for investigating the pathophysiology of liver diseases and the role of specific molecules like this compound. The targeted inactivation of the gene encoding the Bile Salt Export Pump (BSEP or Bsep in mice) is a prominent example used in this field. nih.govsolvobiotech.com

BSEP is a critical transporter protein located on the canalicular membrane of hepatocytes, responsible for pumping bile salts into the bile. bioivt.comresearchgate.net In humans, mutations that cause a loss of BSEP function lead to severe, progressive familial intrahepatic cholestasis type 2 (PFIC2), which can be fatal without a liver transplant. solvobiotech.commdpi.com However, when the corresponding Bsep gene is inactivated in mice (Bsep -/- mice), they exhibit a much milder and nonprogressive form of cholestasis. nih.govsolvobiotech.com This significant species-specific difference is attributed to the remarkable ability of the mouse liver to activate alternative bile acid detoxification pathways. nih.govsolvobiotech.com

The Bsep knockout mouse model has been instrumental in discovering the protective role of alternative bile acid hydroxylation. In these mice, the accumulation of toxic bile acids is mitigated by converting them into more water-soluble, less toxic forms. A key metabolic process observed in Bsep (-/-) mice is the hydroxylation of the hydrophobic and toxic lithocholic acid. nih.gov Research has identified that Cyp3a/Cyp3a11 enzymes catalyze this reaction, resulting in the formation of murideoxycholic acid as a major metabolite. nih.gov This demonstrates a crucial detoxification pathway that compensates for the lack of a functional bile salt export pump.

Table 2: Key Research Findings in Bsep Inactivated (Bsep -/-) Mouse Models

| Finding | Description | Significance | Citation |

|---|---|---|---|

| Phenotype | Develops mild, persistent cholestasis, unlike the severe disease in humans. | Reveals compensatory detoxification mechanisms in mice. | nih.govsolvobiotech.com |

| Bile Acid Metabolism | Upregulation of bile acid hydroxylation pathways. | A primary coping mechanism for the genetic defect. | nih.govsolvobiotech.com |

| This compound Production | Murideoxycholic acid is a major metabolite of lithocholic acid hydroxylation. | Highlights this compound as a key product of a detoxification pathway. | nih.gov |

| Enzymatic Pathway | The enzyme Cyp3a11 is a key catalyst for the hydroxylation of lithocholic acid. | Identifies the specific enzymatic machinery responsible for producing this compound. | nih.gov |

These genetic manipulation studies provide direct evidence for the role of this compound as a product of a compensatory, detoxifying metabolic pathway in the context of impaired bile salt transport. The Bsep knockout model remains a vital tool for exploring the mechanisms of cholestatic liver disease and the therapeutic potential of modulating bile acid composition.

Advanced Analytical Methodologies for Murideoxycholate Research

Extraction and Sample Preparation Techniques for Bile Acid Analysis

The primary goal of sample preparation is to isolate bile acids from complex biological samples, such as tissues, serum, and intestinal contents, while removing interfering substances like proteins and lipids that can compromise analytical accuracy. nih.gov The choice of extraction method depends on the sample matrix and the concentration of the target analytes. nih.gov

Commonly employed techniques include:

Protein Precipitation: This is a straightforward method to remove proteins from biological fluids. It often involves the addition of a cold organic solvent. For instance, cold methanol (B129727) has been used for metabolite extraction from tissue homogenates, followed by vigorous shaking to precipitate proteins. aacrjournals.org Another approach for serum samples involves mixing the serum with a 5:3 mixture of methanol and acetonitrile (B52724) to precipitate proteins before centrifugation. nih.gov

Homogenization: Solid tissues, such as from the liver or colon, must first be mechanically disrupted. aacrjournals.orgmetabolomicsworkbench.org This is often achieved by pulverizing frozen tissue with a mortar and pestle under liquid nitrogen to prevent thawing, followed by homogenization using tools like a Precellys 24 tissue homogenizer with silica (B1680970) beads. metabolomicsworkbench.org

Internal Standards: To monitor and correct for variability during the extraction and analytical process, internal standards are crucial. aacrjournals.org Often, these are stable isotope-labeled versions of the analytes, such as tetra-deuterated bile acids (e.g., d4-cholic acid), which behave almost identically to the target analyte during extraction and ionization but are distinguishable by mass spectrometry. metabolomicsworkbench.org

Chromatographic Separation Methods for Murideoxycholate Quantification

Chromatography is the core separation science in bile acid analysis, designed to resolve individual bile acids from a complex mixture before detection. shimadzu.com The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the desired speed, resolution, and sensitivity. orientjchem.org

HPLC is a robust and widely used technique for separating chemical compounds. thermofisher.com In bile acid analysis, reverse-phase HPLC is most common, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

The separation is based on the differential partitioning of bile acids between the stationary and mobile phases; more hydrophobic bile acids are retained longer on the column. shimadzu.com A key advantage of HPLC is its ability to separate and allow for the simultaneous tracking of multiple analytes with different polarities. nih.gov For the analysis of bile acid conjugates, such as glucuronides, a Develosil ODS-HG-5 column with a mobile phase containing 20 mM ammonium (B1175870) acetate (B1210297) has been successfully used. researchgate.net

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (<2 µm) to achieve much higher resolution, greater sensitivity, and significantly faster analysis times. austinpublishinggroup.comtsijournals.com The increased pressure tolerance of UPLC systems allows for higher mobile phase flow rates without sacrificing separation efficiency. orientjchem.org

For the analysis of this compound and other bile acids, reverse-phase columns such as the Waters ACQUITY UPLC BEH C18 are frequently employed. aacrjournals.orgfrontiersin.org The separation is typically performed using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute bile acids with a wide range of polarities. nih.gov

Mobile Phase Examples:

Acidic conditions: A mixture of water and ethanol (B145695) or acetonitrile containing 0.1% formic acid. aacrjournals.orgfrontiersin.org

Basic conditions: A mixture of water and methanol containing 6.5 mmol/L ammonium bicarbonate. aacrjournals.org

Ammonium Acetate Buffer: A gradient of 10 mM ammonium acetate (pH 4) and methanol. nih.gov

The enhanced separation power of UPLC is particularly valuable for resolving isomeric bile acids, which can be challenging to separate with conventional HPLC. metabolomicsworkbench.org

Table 2: Comparison of Typical Chromatographic Conditions for Bile Acid Analysis

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Typical Column | ODS (C18) | ACQUITY UPLC BEH C18 |

| Typical Run Time | Longer (e.g., >20 min) | Shorter (e.g., 5-15 min) nih.govnih.gov |

| Resolution | Good | Excellent, superior for isomers |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher (up to 100 MPa) orientjchem.org |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is the definitive technique for the detection and identification of bile acids following chromatographic separation, valued for its high sensitivity and specificity. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org For bile acid analysis, including this compound, the technique is almost always tandem mass spectrometry (LC-MS/MS). aacrjournals.orgnii.ac.jp This involves two stages of mass analysis, which provides a higher degree of specificity and sensitivity compared to single-stage MS. esogu.edu.trmeasurlabs.com

The process generally involves:

Ionization: After eluting from the LC column, the separated bile acids enter an ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) in the gas phase. aacrjournals.org ESI is a soft ionization technique that keeps the molecule intact, allowing for the determination of its molecular weight. esogu.edu.tr Analysis can be performed in either positive or negative ion mode. aacrjournals.org

First Mass Analyzer (MS1): The first mass analyzer (a quadrupole) selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent ion of the target bile acid (e.g., this compound). esogu.edu.tr

Collision Cell: The selected parent ions are passed into a collision cell, where they are fragmented by colliding with an inert gas (e.g., nitrogen). esogu.edu.tr

Second Mass Analyzer (MS2): The resulting fragment ions are sent to a second mass analyzer, which separates them by their m/z. esogu.edu.tr

This process of selecting a parent ion and analyzing its specific fragments is known as Selected Reaction Monitoring (SRM) and results in highly specific and sensitive quantification, as it is extremely unlikely that an interfering compound will have both the same parent mass and the same fragment ions as the analyte of interest. aacrjournals.orgthermofisher.com LC-MS/MS is powerful enough to quantify a large panel of bile acids, including this compound, in a single analytical run. nii.ac.jp

GC-MS is another powerful technique for the analysis of metabolites. nih.gov While often less sensitive than modern LC-MS/MS methods for bile acids, GC-MS provides excellent chromatographic resolution and generates highly detailed mass spectra with extensive, reproducible fragmentation patterns. nih.gov This makes it particularly useful for the structural identification and specific analysis of isobaric isomers (compounds with the same mass but different structures). nih.gov

For GC-MS analysis, non-volatile compounds like bile acids must first undergo a chemical derivatization step to make them volatile enough to travel through the GC column. nih.gov The analytical process involves:

Injection and Separation: The derivatized sample is vaporized and separated on a long fused silica capillary column (e.g., a 5% diphenyl/95% dimethyl polysiloxane column). aacrjournals.org Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase, often using a temperature gradient. aacrjournals.org

Ionization and Detection: As compounds elute from the column, they are ionized (typically by electron impact ionization), fragmented, and detected by a mass spectrometer (e.g., a single-quadrupole). aacrjournals.org Metabolites are identified by comparing their retention time and mass spectrum to those in a reference library. aacrjournals.org

Table 3: Overview of Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Source | Key Advantage | Typical Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity; high throughput | Quantitative analysis of a panel of bile acids in complex biological samples. | aacrjournals.orgnii.ac.jpesogu.edu.tr |

| GC-MS | Electron Impact (EI) | Excellent structural information from fragmentation; separation of isomers. | Specific identification of unconjugated, isobaric bile acid isomers after derivatization. | nih.govaacrjournals.org |

Omics Approaches in Conjunction with this compound Analysis

The study of this compound, a key secondary bile acid primarily found in rodents, has been significantly advanced by the application of "omics" technologies. These high-throughput analytical approaches allow for a comprehensive and systems-level understanding of the complex biological interactions involving this compound. By integrating metabolomics, transcriptomics, and metagenomics, researchers can simultaneously profile the entire suite of bile acids, investigate the genetic and regulatory networks that govern their metabolism, and characterize the gut microbial communities responsible for their production. This integrated approach provides unprecedented insight into the physiological roles of this compound.

Metabolomics for Comprehensive Bile Acid Profiling

Metabolomics is a cornerstone of this compound research, enabling the detailed quantification and identification of a wide array of bile acids in various biological samples. arome-science.comnih.gov This discipline focuses on the global or targeted analysis of small molecules (metabolites) and provides a direct functional readout of the physiological state of an organism. nih.govencyclopedia.pub The complexity of the bile acid pool, which includes primary, secondary, and tertiary species along with their various conjugated and sulfated forms, necessitates sophisticated analytical platforms for accurate profiling. nih.gov

Untargeted metabolomics, in contrast, aims to measure as many metabolites as possible in a sample without pre-selection, serving as a powerful tool for discovering novel or unexpected changes in the metabolome. mdpi.com Both approaches are critical for building a comprehensive picture of how this compound concentrations relate to broader metabolic homeostasis and disease states.

| Bile Acid Type | Specific Compound | Abbreviation | Description |

|---|---|---|---|

| Primary (Unconjugated) | Cholic acid | CA | Synthesized in the liver from cholesterol. |

| Primary (Unconjugated) | Chenodeoxycholic acid | CDCA | Synthesized in the liver from cholesterol. |

| Primary (Conjugated) | Glycocholic acid | GCA | CA conjugated with glycine (B1666218). |

| Primary (Conjugated) | Taurocholic acid | TCA | CA conjugated with taurine (B1682933). |

| Primary (Conjugated) | Glycochenodeoxycholic acid | GCDCA | CDCA conjugated with glycine. |

| Primary (Conjugated) | Taurochenodeoxycholic acid | TCDCA | CDCA conjugated with taurine. |

| Secondary (Murine) | α-Murideoxycholic acid | α-MCA | A primary bile acid in mice, also considered a secondary metabolite in some contexts. |

| Secondary (Murine) | β-Murideoxycholic acid | β-MCA | A primary bile acid in mice, epimer of α-MCA. |

| Secondary (Murine) | ω-Murideoxycholic acid | ω-MCA | Metabolite of other murine bile acids. |

| Secondary | Deoxycholic acid | DCA | Produced by gut microbiota from cholic acid. |

| Secondary | Lithocholic acid | LCA | Produced by gut microbiota from chenodeoxycholic acid. |

| Secondary | Ursodeoxycholic acid | UDCA | Epimer of CDCA, produced by gut bacteria. |

RNA-Sequencing and Gene Expression Analysis for Metabolic Pathway Insights

To understand the functional impact of this compound and other bile acids on cellular processes, researchers turn to transcriptomics, primarily through RNA-sequencing (RNA-seq). cd-genomics.com This powerful technique quantifies the abundance of all RNA transcripts in a cell or tissue at a given moment, providing a snapshot of gene expression. cd-genomics.comfrontiersin.org By comparing the transcriptomes of samples under different conditions (e.g., high vs. low this compound levels), scientists can identify differentially expressed genes (DEGs). nih.govcancer-pku.cn

The identification of DEGs is the first step in uncovering the metabolic and signaling pathways regulated by this compound. nih.gov For example, an increase in this compound concentration might lead to the upregulation of genes encoding enzymes involved in its transport or detoxification, or the downregulation of genes involved in cholesterol synthesis. frontiersin.orgku.edu

Bioinformatic analyses of DEG datasets, using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO), help to reveal which biological pathways are significantly altered. frontiersin.orgnih.govmdpi.com This allows researchers to move from a list of individual genes to a functional understanding of the systemic response to this compound. Such analyses can illuminate its role in regulating lipid and glucose metabolism, inflammatory responses, and nuclear receptor signaling, providing crucial insights into its physiological functions. frontiersin.orgnih.gov

| Pathway | Example Gene Target | Gene Function | Research Rationale |

|---|---|---|---|

| Bile Acid Synthesis | Cyp7a1 | Cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway. | To investigate feedback regulation of primary bile acid synthesis by secondary bile acids like this compound. |

| Bile Acid Transport | Slc10a1 (Ntcp) | Sodium-taurocholate cotransporting polypeptide, responsible for hepatic uptake of bile acids. | To assess how this compound influences its own enterohepatic circulation. |

| Nuclear Receptor Signaling | Fxr (Nr1h4) | Farnesoid X receptor, a key nuclear receptor activated by bile acids. | To determine the effect of this compound on FXR-mediated gene regulation. |

| Lipid Metabolism | Srebf2 | Sterol regulatory element-binding protein 2, a master regulator of cholesterol synthesis. | To explore the influence of this compound on cellular lipid homeostasis. |

| Inflammation | Tnf | Tumor necrosis factor alpha, a pro-inflammatory cytokine. | To understand the potential immunomodulatory roles of this compound. |

Metagenomic and 16S rRNA Gene Sequencing for Microbiota Characterization

The production of this compound from primary bile acids is entirely dependent on the metabolic activities of the gut microbiota. nih.gov Therefore, characterizing the composition and functional capacity of these microbial communities is essential for understanding this compound metabolism. nih.govnih.gov Two primary DNA sequencing-based methods are used for this purpose: 16S ribosomal RNA (rRNA) gene sequencing and shotgun metagenomic sequencing. frontiersin.org

16S rRNA gene sequencing is a targeted amplicon sequencing approach. microbiomeinsights.com It involves sequencing a specific hypervariable region of the 16S rRNA gene, which is present in all bacteria and archaea. microbiomeinsights.combiorxiv.org Because this gene contains both conserved and variable regions, it is useful for taxonomic classification, typically to the genus level. frontiersin.orgmicrobiomeinsights.com This method is cost-effective and robust for profiling the taxonomic composition of the microbiota and identifying broad shifts in community structure associated with changes in bile acid profiles. researchgate.net

Shotgun metagenomic sequencing , on the other hand, involves sequencing all genomic DNA present in a sample, providing a comprehensive view of not only "who is there" (taxonomy) but also "what they can do" (functional potential). frontiersin.orgresearchgate.net This approach can identify microorganisms at the species and even strain level and, crucially, can reveal the presence and abundance of specific genes encoding enzymes responsible for bile acid transformations. microbiomeinsights.comnih.gov By analyzing metagenomic data, researchers can directly link specific bacterial taxa to the genes required for converting primary bile acids into this compound, offering a more mechanistic understanding of host-microbiome metabolic crosstalk. nih.gov

| Feature | 16S rRNA Gene Sequencing | Shotgun Metagenomic Sequencing |

|---|---|---|

| Target | Specific variable regions of the 16S rRNA gene. | All genomic DNA in the sample. |

| Information Provided | Taxonomic composition ("Who is there?"). | Taxonomic composition and functional potential ("Who is there and what can they do?"). |

| Organisms Detected | Bacteria and Archaea. | Bacteria, Archaea, viruses, fungi, and other eukaryotes. |

| Taxonomic Resolution | Typically genus level. | Species and strain level. |

| Functional Insight | Inferred based on known functions of identified taxa. | Directly from annotated gene functions (e.g., bile acid metabolizing enzymes). |

| Host DNA Contamination | Less susceptible due to targeted PCR amplification. | Highly susceptible; can overwhelm microbial signal without depletion steps. |

Future Research Directions and Emerging Areas in Murideoxycholate Science

Elucidating Undiscovered Biosynthetic and Metabolic Pathways

While it is established that murideoxycholate is a secondary bile acid produced by gut microbiota from primary bile acids, the precise biosynthetic and metabolic pathways are not fully delineated. mdpi.comtandfonline.com Future research must focus on identifying the complete sequence of enzymatic reactions and the specific microbial species responsible for its formation. Current evidence suggests that its synthesis can occur via several routes, including the 7α-dehydroxylation of β-muricholate, 6β-epimerization of hyodeoxycholate, or the 6β-hydroxylation of lithocholate. mdpi.com Pinpointing the exact bacterial enzymes and the genetic pathways that encode them is a critical next step.

A significant challenge lies in the vast, unexplored metabolic potential of the gut microbiome. Many biosynthetic gene clusters (BGCs) within microbial genomes are considered "silent" or "orphan," meaning their corresponding products are unknown or they are not expressed under standard laboratory conditions. nih.govmdpi.com Future strategies should employ advanced techniques to activate these silent BGCs and identify novel metabolic pathways. nih.gov The application of genomisotopic approaches, where isotope-labeled precursors are traced into metabolites, could be instrumental in linking specific microbial genes to this compound synthesis. nih.gov Furthermore, machine learning and computational methods are emerging as powerful tools for predicting and reconstructing metabolic pathways from genomic and metabolomic data, offering a promising avenue for mapping the complete metabolic network of this compound. frontiersin.orgnih.gov

Deeper Exploration of this compound-Microbiota Interactions

The relationship between this compound and the gut microbiota is a complex, bidirectional interplay that warrants deeper investigation. tandfonline.comdocksci.com The gut microbiota is essential for the production of this compound, and its levels can be significantly influenced by factors like diet, which in turn alters the microbial composition. mdpi.com Conversely, bile acids, including this compound, possess antimicrobial properties and can actively shape the gut microbial ecosystem by affecting membrane integrity and macromolecule stability. tandfonline.comnih.gov

Future research should aim to move beyond general associations and identify the specific microbial taxa that are either promoted or inhibited by the presence of this compound. This requires a detailed examination of how this compound influences microbial community structure, diversity, and function. Investigating these interactions could reveal how this compound contributes to maintaining intestinal homeostasis or, conversely, how its dysregulation might be linked to gut dysbiosis and associated pathologies. mdpi.com Exploring these dynamics in the context of host-parasite interactions may also unveil new roles for this bile acid in modulating gut health and disease. frontiersin.org Understanding these intricate connections is fundamental to harnessing the microbiota-bile acid axis for therapeutic purposes.

Unraveling Novel Signaling Mechanisms and Molecular Targets

This compound, like other bile acids, functions as a signaling molecule, exerting effects both within the gastrointestinal tract and systemically. mdpi.comtandfonline.com Bile acids are known to activate nuclear receptors, most notably the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), which regulate key aspects of metabolism and detoxification. tandfonline.comresearchgate.net The activation of FXR by bile acids in the ileum, for instance, triggers a signaling cascade involving fibroblast growth factor 15 (FGF15 in mice), which provides negative feedback on hepatic bile acid synthesis. tandfonline.comku.edu

A primary goal for future research is to thoroughly characterize the binding affinity and activation potential of this compound with known receptors like FXR and PXR. While these receptors are established targets for bile acids, the specific role of this compound in these pathways compared to other bile acids remains to be fully elucidated. researchgate.net Furthermore, there is a compelling need to search for novel, as-yet-undiscovered molecular targets and signaling pathways for this compound. Its unique structure may allow it to interact with other receptors or proteins, initiating signaling cascades that could explain its effects in various physiological and pathophysiological contexts, such as the observed reduction in its levels during certain cancer prevention models. aacrjournals.orgresearchgate.net The use of advanced molecular and genetic tools will be essential to uncover these new mechanisms. nih.govnih.gov

Integrative Omics Approaches for Systems-Level Understanding

To fully comprehend the multifaceted role of this compound, a shift towards integrative, systems-level approaches is imperative. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for building a holistic picture of biological processes. rsc.orgnih.govmdpi.com Such approaches are increasingly vital for linking genes to functions and for understanding complex networks. nih.govresearchgate.net

Future studies should leverage multi-omics strategies to connect the genetic potential of the gut microbiome (genomics) with gene expression patterns (transcriptomics) and the resulting bile acid profiles (metabolomics). For example, by correlating microbial gene abundance with this compound levels across different conditions, researchers can identify the key bacterial genes and pathways involved in its metabolism. Combining these data with host transcriptomic and proteomic analyses can then reveal the downstream effects of this compound on host signaling pathways and cellular functions. aacrjournals.org This integrative approach will be crucial for moving beyond single-pathway analyses and for building comprehensive models of how this compound functions within the complex biological system of the host and its microbiome. rsc.org

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Application for this compound | Potential Insights |

|---|---|---|

| Genomics/Metagenomics | Sequencing of gut microbiota to identify genes encoding bile acid-metabolizing enzymes. | Identification of specific bacterial species and biosynthetic gene clusters responsible for this compound production. nih.gov |

| Transcriptomics | Analysis of host and microbial gene expression in response to varying this compound levels. | Understanding the regulatory impact of this compound on host signaling pathways (e.g., FXR targets) and microbial activity. rsc.org |

| Proteomics | Quantification of protein expression (e.g., enzymes, receptors) in response to this compound. | Identifying novel protein targets and elucidating the functional machinery involved in this compound synthesis and signaling. nih.gov |

| Metabolomics | Profiling of the complete bile acid pool and other metabolites in biological samples. | Quantifying changes in this compound levels and identifying its metabolic precursors and downstream products. aacrjournals.org |

Development of Advanced Animal Models for Specific Research Questions

Progress in understanding this compound's function heavily relies on the use of appropriate animal models. bihealth.orgmdpi.com While standard mouse models like the C57BL/6 have been invaluable, the development of more sophisticated and targeted models is a critical future direction. mdpi.com The recapitulation of a specific human condition or biological question is a core requirement for preclinical animal models to ensure translational relevance. nih.gov

Future research will benefit from the creation and utilization of advanced animal models, such as:

Gnotobiotic Mice: These germ-free mice can be colonized with specific, defined bacterial communities or individual strains. This allows for precise investigation into which microbes are necessary and sufficient for this compound production and for studying the direct impact of this bile acid on the host without confounding microbial variables.

Genetically Modified Mice: The use of knockout or knock-in mice targeting specific host receptors (e.g., FXR-null mice) or enzymes can help dissect the molecular mechanisms of this compound signaling. u-tokyo.ac.jp For instance, studying the effects of this compound in Apc-mutant mouse models has provided insights into its potential role in colon cancer prevention. researchgate.net

Humanized Mouse Models: Given that this compound is primarily a mouse bile acid, developing mice with a "humanized" bile acid profile (lacking muricholic acids) could help delineate the specific functions of murine bile acids by comparison.

These advanced models will enable researchers to ask highly specific questions about the synthesis, regulation, and function of this compound in a controlled in vivo setting, paving the way for more clinically relevant discoveries. nih.gov

Q & A

Q. What ethical approvals are required for this compound studies involving human-derived samples?

- Protocol :

Obtain IRB approval for biospecimen collection (e.g., bile from cholecystectomy patients).

Anonymize data and adhere to GDPR/HIPAA regulations.

Disclose conflicts of interest (e.g., industry partnerships) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.